molecular formula C7H9ClN2O B13044889 (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Cat. No.: B13044889
M. Wt: 172.61 g/mol
InChI Key: JTYYOJIFZABMKM-LURJTMIESA-N
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Description

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chemical compound that belongs to the class of amino alcohols It features a pyridine ring substituted with a chlorine atom and an amino group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dechlorinated or modified amino alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. The chlorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.

    2-Amino-2-(4-fluoro(2-pyridyl))ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    2-Amino-2-(4-chloro(3-pyridyl))ethan-1-ol: Similar structure but with the chlorine atom at a different position on the pyridine ring.

Uniqueness

(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. The combination of the amino alcohol functionality with the chloropyridine moiety provides a versatile scaffold for the development of new compounds with potential biological activity.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

JTYYOJIFZABMKM-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](CO)N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CO)N

Origin of Product

United States

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